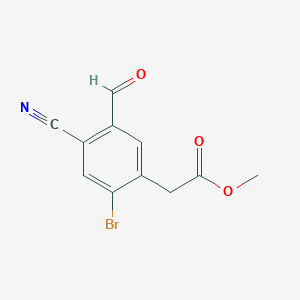
Methyl 2-bromo-4-cyano-5-formylphenylacetate
Descripción general
Descripción
Methyl 2-bromo-4-cyano-5-formylphenylacetate is a chemical compound that has garnered significant interest in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom, a cyano group, and a formyl group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-cyano-5-formylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-4-cyano-5-formylphenylacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted phenylacetates, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-4-cyano-5-formylphenylacetate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: In the creation of novel materials with specific properties.
Biological Studies: As a probe or reagent in biochemical assays and studies.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-4-cyano-5-formylphenylacetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through covalent or non-covalent bonding, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-bromo-4-cyano-5-formylbenzoate
- Methyl 2-bromo-4-cyano-5-formylphenylpropanoate
- Methyl 2-bromo-4-cyano-5-formylphenylbutanoate
Uniqueness
Methyl 2-bromo-4-cyano-5-formylphenylacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes.
Propiedades
IUPAC Name |
methyl 2-(2-bromo-4-cyano-5-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-9(6-14)8(5-13)3-10(7)12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPOPWZLIMOLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


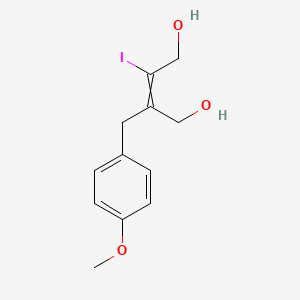
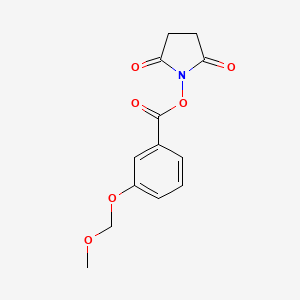
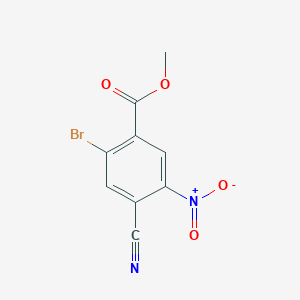
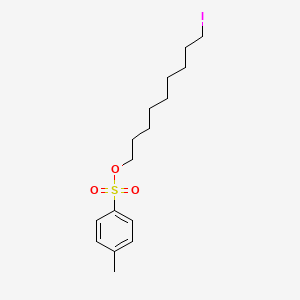
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)
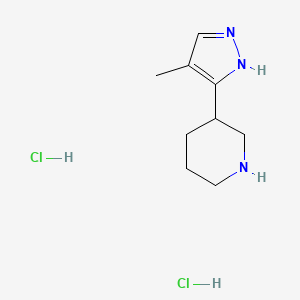
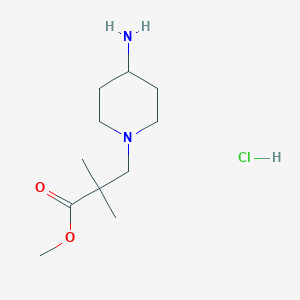
![3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1414245.png)
![4-[(4-Ethoxypyrazol-1-yl)methyl]aniline](/img/structure/B1414246.png)
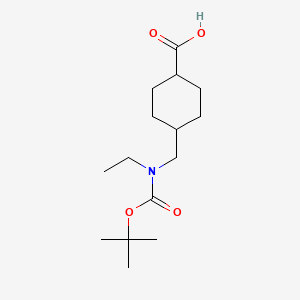

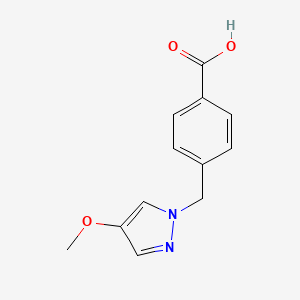

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)
